molecular formula C18H20N2O6 B254962 N-(2-methoxy-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide

N-(2-methoxy-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide

Katalognummer: B254962
Molekulargewicht: 360.4 g/mol
InChI-Schlüssel: BWVRVQKVDLXCJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methoxy-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide is an organic compound with the molecular formula C18H20N2O6

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide typically involves a multi-step process. One common method includes the nitration of 2-methoxyphenol to introduce the nitro group, followed by the formation of the butanamide linkage through a series of condensation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and condensation reactions using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters to maintain consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

N-(2-methoxy-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which N-(2-methoxy-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide exerts its effects involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The methoxy and phenoxy groups contribute to the compound’s overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzamide, N-(4-methoxyphenyl)-4-nitro-: This compound shares similar functional groups but differs in its overall structure.

    4-Hydroxy-N-(4-methoxyphenyl)benzamide: Another related compound with similar functional groups but different chemical properties.

Uniqueness

N-(2-methoxy-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C18H20N2O6

Molekulargewicht

360.4 g/mol

IUPAC-Name

N-(2-methoxy-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide

InChI

InChI=1S/C18H20N2O6/c1-24-14-6-8-15(9-7-14)26-11-3-4-18(21)19-16-10-5-13(20(22)23)12-17(16)25-2/h5-10,12H,3-4,11H2,1-2H3,(H,19,21)

InChI-Schlüssel

BWVRVQKVDLXCJZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC

Kanonische SMILES

COC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.